![molecular formula C24H22ClN3O B11091287 N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B11091287.png)
N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. It features a complex structure with a chlorophenyl group, a dimethyl-substituted isoindoline, and a benzohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-BROMOPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE
- N’-[(E)-(4-METHOXYPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H22ClN3O |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-10-20-14-28(15-21(20)11-17(16)2)23-5-3-4-19(12-23)24(29)27-26-13-18-6-8-22(25)9-7-18/h3-13H,14-15H2,1-2H3,(H,27,29)/b26-13+ |
InChI Key |
NKMQWSZNHKRXLB-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl)C=C1C |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


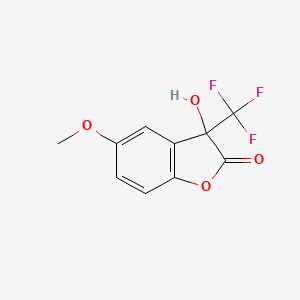

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11091216.png)
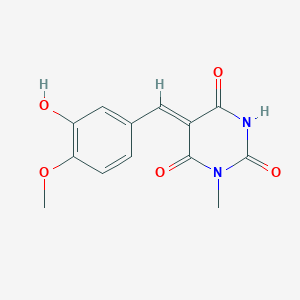
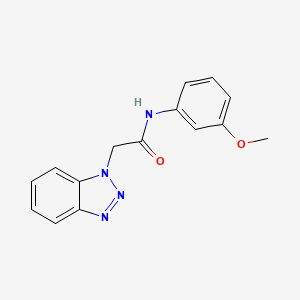
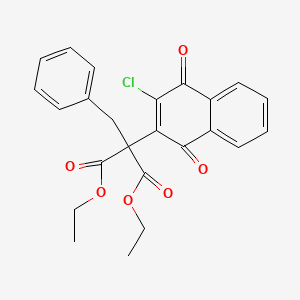
![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11091230.png)
![1-(4-Fluorophenyl)-4-[(4-iodo-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11091233.png)
![2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate](/img/structure/B11091237.png)
![2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester](/img/structure/B11091241.png)
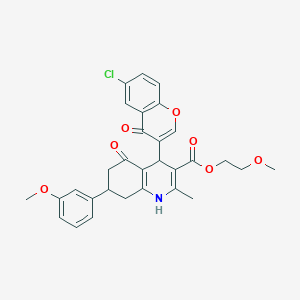
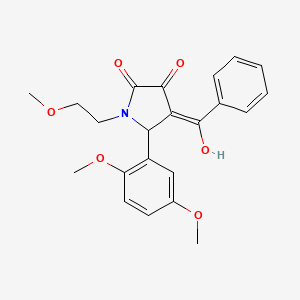
![(6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091267.png)
![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11091270.png)
